molecular formula C24H25N3O2 B1663100 1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol CAS No. 488745-62-6

1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Cat. No. B1663100
M. Wt: 387.5 g/mol
InChI Key: IVYCKUSKZRQYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Prostate Cancer Research

A study focused on designing inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3) synthesized a series of derivatives, including benzimidazole compounds, to develop novel anti-prostate cancer drugs. One such derivative demonstrated potent inhibitory effects on PCA-1/ALKBH3 both in vitro and in vivo, showing promise in suppressing the growth of hormone-independent prostate cancer cells without adverse effects (Nakao et al., 2014).

Interleukin-5 Inhibition

Benzimidazole analogs have been explored as interleukin-5 inhibitors. A study synthesized a series of hydroxyethylaminomethylbenzimidazole analogs, finding that certain derivatives displayed potent IL-5 inhibitory activity, highlighting their potential therapeutic application in conditions where IL-5 plays a role (Boggu et al., 2019).

Tuberculostatic Activity

Modification of benzimidazole derivatives has been researched for tuberculostatic activity. A study demonstrated that certain derivatives formed by the alkylation of benzimidazole showed moderate tuberculostatic activity, suggesting potential applications in tuberculosis treatment (Shchegol'kov et al., 2013).

Anticancer Properties

Research has explored benzimidazole-based Schiff base copper(II) complexes for their DNA binding and cytotoxicity against various cancer cell lines. These compounds effectively bind DNA through intercalation and demonstrate substantial in vitro cytotoxic effects, particularly against lung, breast, and cervical cancer cells (Paul et al., 2015).

properties

CAS RN

488745-62-6

Product Name

1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H25N3O2/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19/h2-14,20,25,28H,15-17H2,1H3

InChI Key

IVYCKUSKZRQYJC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O

synonyms

1-(3-Benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;  VU-0160573;  VU573

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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